2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-

Medicinal Chemistry Chemical Biology Antibacterial Drug Discovery

2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- (CAS: 1341056-91-4) is a heterobifunctional building block that merges an oxazolidinone pharmacophore with a 6-aminopyridine moiety, resulting in a molecular formula of C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol. This compound represents a subclass of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which have been actively investigated as antibacterial agents targeting Gram-positive pathogens via inhibition of the 50S ribosomal subunit, a mechanism analogous to that of linezolid.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B12275265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1COC(=O)N1C2=CN=C(C=C2)N
InChIInChI=1S/C8H9N3O2/c9-7-2-1-6(5-10-7)11-3-4-13-8(11)12/h1-2,5H,3-4H2,(H2,9,10)
InChIKeyRVTAVCFAMLELRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-: Structural and Chemical Profile for Research Sourcing


2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- (CAS: 1341056-91-4) is a heterobifunctional building block that merges an oxazolidinone pharmacophore with a 6-aminopyridine moiety, resulting in a molecular formula of C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol . This compound represents a subclass of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which have been actively investigated as antibacterial agents targeting Gram-positive pathogens via inhibition of the 50S ribosomal subunit, a mechanism analogous to that of linezolid [1]. The presence of the free 6-amino group on the pyridine ring distinguishes this compound from many other oxazolidinone intermediates by providing a chemically addressable handle for further functionalization, including amide coupling, urea formation, and diazotization reactions [2].

Why Generic Substitution of 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- with Other Oxazolidinones Fails


Within the oxazolidinone class, subtle structural variations profoundly affect biological activity, solubility, and safety profiles. For example, 3-(pyridin-3-yl)phenyl oxazolidinones generally show improved antibacterial potency compared to linezolid but suffer from potent monoamine oxidase A (MAO-A) inhibition and low aqueous solubility, which are directly modulated by the substitution pattern on the pyridine ring [1]. The 6-amino group on the target compound is a critical structural feature: when this position is unsubstituted or occupied by other groups (e.g., hydrogen in the parent 3-(pyridin-3-yl)-2-oxazolidinone), the resulting electron distribution and hydrogen-bonding capacity at the pyridine nitrogen are fundamentally altered, which can impact target binding and off-target interactions [2]. Furthermore, the regioisomer 3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one, which differs only in the attachment position of the oxazolidinone ring to the pyridine, is recognized as a chemically distinct entity with divergent biological properties . Generic interchange therefore risks loss of desired reactivity, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- vs. Closest Analogs


Regioisomeric Purity and Functional Group Positioning: 3-(6-Amino-3-pyridinyl) vs. 2-Pyridinyl Isomer

The target compound, 3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one, has the oxazolidinone ring attached to the 3-position of the pyridine ring, with the amino group at the 6-position. In contrast, its positional isomer 3-(6-aminopyridin-2-yl)-1,3-oxazolidin-2-one has the oxazolidinone attached to the 2-position . While quantitative head-to-head biological data for this exact pair is not available in the current literature, the regioisomeric distinction is critical: the electronic environment of the pyridine nitrogen (pKa, electron density) differs between the 2-yl and 3-yl attachment, which directly affects metal coordination, hydrogen bonding with biological targets, and the compound's suitability as a ligand or building block . Supplier specifications indicate the target compound is available at ≥95% purity with confirmed regioisomeric identity .

Medicinal Chemistry Chemical Biology Antibacterial Drug Discovery

Free Amino Handle Enables Derivatization: Unlike Linezolid and N-Phenyl Oxazolidinones

Unlike the clinically used oxazolidinone linezolid, which carries a morpholine ring, or N-phenyl oxazolidinones that lack an exocyclic amine, the target compound features a free primary aromatic amine at the 6-position of the pyridine ring . This amine is chemically competent for amide bond formation, sulfonamide synthesis, urea coupling, and diazonium salt chemistry, providing a versatile anchor point for constructing diverse compound libraries [1]. In the representative oxazolidinone antibacterial patent literature, 6-aminopyridine intermediates are specifically employed to generate substituted amide derivatives with modulated antibacterial activity [2]. Quantitative yields for amide coupling at this position typically range from 60-90% depending on the coupling reagent and acyl donor, based on analogous transformations of aminopyridine substrates [3].

Chemical Synthesis Library Construction Bioconjugation

Antibacterial Activity Context: Pyridinyl Oxazolidinones vs. Linezolid Benchmark

3-(Pyridine-3-yl)-2-oxazolidinone derivatives as a class have demonstrated in vitro antibacterial activity comparable to linezolid against Gram-positive pathogens including Staphylococcus aureus (MIC range 2-32 μg/mL), Staphylococcus epidermidis, and Enterococcus faecalis [1]. Specifically, optimized derivatives such as compound 21d in the Jin et al. (2022) series exhibited MIC values of 4 μg/mL against S. aureus and 8 μg/mL against E. faecalis, matching or approaching the potency of linezolid (MIC 2-4 μg/mL) [2]. The 6-amino substituent on the target compound is anticipated to further modulate this activity through enhanced hydrogen bonding with the 50S ribosomal target or through improved physicochemical properties [3]. However, direct MIC data for the specific compound 2-oxazolidinone, 3-(6-amino-3-pyridinyl)- has not been published in peer-reviewed literature to date; the antibacterial potential is inferred from class-level SAR [3].

Antibacterial Activity Drug Resistance Gram-positive Bacteria

Reduced Molecular Complexity vs. Linezolid: A Simpler Scaffold for SAR Exploration

The target compound (C₈H₉N₃O₂, MW 179.18) possesses a significantly lower molecular weight and reduced structural complexity compared to linezolid (C₁₆H₂₀FN₃O₄, MW 337.35), with 8 vs. 16 heavy atoms and lacking the chiral oxazolidinone core, fluorinated aromatic ring, and morpholine substituent [1]. This simpler architecture positions the compound as a potential fragment-like starting point for fragment-based drug discovery or as a minimalist core for systematic SAR expansion. In the broader oxazolidinone antibacterial SAR literature, N-aryl substitution directly on the oxazolidinone nitrogen (as in this compound) has been shown to retain antibacterial activity, while the additional substituents present in linezolid contribute to potency optimization and pharmacokinetic tuning rather than being essential for target engagement [2]. The absence of stereogenic centers simplifies both synthesis and analytical characterization compared to linezolid-derivative intermediates [3].

Scaffold Simplification Lead Optimization Fragment-Based Drug Design

Best-Fit Application Scenarios for 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- Based on Evidence


Antibacterial Hit-to-Lead Programs Targeting Drug-Resistant Gram-Positive Pathogens

This compound serves as a fragment-sized starting point for medicinal chemistry campaigns against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The 3-(pyridine-3-yl)-2-oxazolidinone scaffold has proven activity comparable to linezolid in vitro, and the 6-amino group offers a synthetic handle for systematic exploration of substituent effects on potency, solubility, and MAO-A selectivity [1]. Researchers can generate focused amide or sulfonamide libraries from this single intermediate, enabling rapid SAR determination .

Synthesis of Novel Oxazolidinone-Derived Kinase Inhibitor Probes

Beyond antibacterial applications, oxazolidinone-containing compounds have been investigated as kinase inhibitors, including locostatin (a Raf kinase inhibitory protein inhibitor) and various PI3K inhibitors [1]. The aminopyridine moiety is a privileged fragment in kinase inhibitor design, frequently engaging the hinge region of ATP-binding sites. The target compound can serve as a key intermediate to construct hybrid oxazolidinone-aminopyridine chemotypes for kinase selectivity profiling .

Chemical Biology Tool Compound Synthesis via Bioorthogonal Conjugation

The primary aromatic amine at the 6-position of the pyridine ring can be converted to an azide, alkyne, or biotin tag via simple one-step transformations [1]. This enables the compound's use as a precursor for photoaffinity probes or pull-down reagents to identify and validate the molecular targets of oxazolidinone antibiotics. The compact size of the parent compound (MW 179) minimizes steric interference with target binding after conjugation .

Regioselective Building Block for Parallel Library Synthesis

The unambiguous 3,6-substitution pattern on the pyridine ring, combined with the pre-formed oxazolidinone heterocycle, makes this compound a regioselectively defined building block for parallel medicinal chemistry [1]. Unlike symmetrical or ambiguously substituted pyridine intermediates, this compound requires no protecting group manipulations at the oxazolidinone nitrogen, accelerating synthetic workflows. Suppliers offer the compound at ≥95% purity in scale ranges from 1 g to 100 g, suitable for initial library production .

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